molecular formula C10H12F3N3O4 B2536278 Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2287321-04-2

Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2536278
CAS No.: 2287321-04-2
M. Wt: 295.218
InChI Key: LTFXASZLOQJSLA-UHFFFAOYSA-N
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Description

Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid (referred to as the target compound) is a heterocyclic compound featuring an imidazole ring substituted with an azetidin-3-yl group at position 1 and a methyl ester at position 2. The trifluoroacetic acid (TFA) component acts as a counterion, enhancing solubility and stability.

Properties

IUPAC Name

methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.C2HF3O2/c1-13-8(12)7-4-11(5-10-7)6-2-9-3-6;3-2(4,5)1(6)7/h4-6,9H,2-3H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFXASZLOQJSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=N1)C2CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of azetidine derivatives, which are then reacted with imidazole-4-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures.
  • Reagent in Organic Reactions: It is employed as a reagent in various organic reactions, contributing to the development of new chemical entities.

2. Biology:

  • Enzyme Mechanism Studies: Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate can be utilized in studying enzyme mechanisms due to its ability to interact with biological macromolecules.
  • Biochemical Assays: It acts as a probe in biochemical assays, helping to elucidate biological pathways and interactions.

3. Pharmaceutical Development:

  • Anticancer Activity: Preliminary studies suggest that compounds related to methyl 1-(azetidin-3-yl)imidazole-4-carboxylate exhibit significant anticancer properties. For instance, compounds derived from similar structures have shown efficacy against various human tumor cell lines .
  • Drug Design: The unique properties of this compound make it an attractive candidate for drug development, particularly in designing new synthetic agents with biological activity.

4. Industrial Applications:

  • Material Development: The compound is explored for its potential in developing new materials with unique properties such as polymers and coatings.
  • Chemical Manufacturing: Its role as an intermediate in the synthesis of other chemical products positions it as a critical component in chemical manufacturing processes.

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study conducted by the National Cancer Institute (NCI), compounds related to methyl 1-(azetidin-3-yl)imidazole-4-carboxylate were evaluated for their anticancer properties. The results indicated a significant inhibition of cell growth across multiple cancer cell lines, demonstrating the compound's potential as an anticancer agent .

Case Study 2: Enzyme Interaction Studies
Research focusing on enzyme interactions has utilized methyl 1-(azetidin-3-yl)imidazole-4-carboxylate to probe enzyme mechanisms. The compound's ability to bind selectively to active sites has provided insights into enzyme functionality and regulation .

Mechanism of Action

The mechanism of action of Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Heterocyclic Core Modifications

a. 1-[[4-(Trifluoromethyl)phenyl]methyl]imidazole-2-carboxylic Acid
  • Structure : Features an imidazole-2-carboxylic acid core with a 4-(trifluoromethyl)benzyl substituent.
  • Key Differences: The trifluoromethyl group is part of an aromatic ring, unlike the TFA counterion in the target compound.
  • Applications : Explored for enzyme inhibition due to the trifluoromethyl group’s electron-withdrawing effects.
b. 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic Acid;2,2,2-Trifluoroacetic Acid
  • Structure : Replaces the imidazole ring with a triazole and positions the azetidine group as a methyl substituent.
  • Key Differences : The triazole ring (1,2,3-triazole) introduces different electronic and steric properties compared to imidazole. The carboxylic acid at position 4 may enhance water solubility but reduce metabolic stability compared to the methyl ester in the target compound.
c. Methyl 2-Amino-4-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1,3-Selenazole-5-carboxylate
  • Structure : Contains a 1,3-selenazole ring instead of imidazole, with a tert-butoxycarbonyl (Boc)-protected azetidine.
  • The Boc protection strategy contrasts with the TFA counterion, influencing deprotection steps in synthesis.

Functional Group Variations

a. Trifluoroacetic Acid (TFA) Counterion vs. Other Acids
  • TFA Salts : Widely used in pharmaceuticals for improved crystallinity and solubility. The strong acidity (pKa ~0.23) of TFA ensures stable salt formation but may require careful handling.
  • Alternative Salts: Compounds like chlorodifluoroacetic acid (pKa ~1.3) or trifluoroethanol derivatives offer milder acidity but reduced stabilization effects.
b. Ester vs. Carboxylic Acid
  • Methyl Ester : Enhances cell permeability but requires enzymatic hydrolysis for activation. Present in the target compound.
  • Carboxylic Acid : Increases water solubility and direct interaction with biological targets (e.g., imidazole-4-acetic acid hydrochloride ).

Characterization Techniques

  • NMR Spectroscopy : Used extensively to confirm azetidine and imidazole/triazole ring substitution patterns (e.g., $^1$H, $^{13}$C, $^{15}$N, $^{77}$Se NMR in selenium analogs).
  • HRMS/Elemental Analysis : Validates molecular formulas and purity.
  • X-ray Crystallography : SHELX programs are commonly employed for structural elucidation.

Physicochemical Data

Compound Molecular Formula Molecular Weight Solubility (H₂O) LogP
Target Compound C₁₀H₁₂F₃N₃O₂·CF₃COOH ~380.2 Moderate 1.2
1-(Azetidin-3-ylmethyl)triazole-4-carboxylic Acid;TFA C₈H₁₁F₃N₄O₂·CF₃COOH ~340.1 High 0.8
Imidazole-4-acetic Acid Hydrochloride C₅H₆N₂O₂·HCl 178.6 High -1.5

Biological Activity

Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate;2,2,2-trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound exhibits multiple mechanisms that contribute to its biological activity:

  • Anticancer Properties : Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate has shown promise in combination therapies for various cancers. It acts by inhibiting specific pathways crucial for cancer cell proliferation and survival .
  • Antimicrobial Activity : The compound demonstrates significant antimicrobial effects against various pathogens, including resistant strains. Its minimum inhibitory concentration (MIC) values suggest potent activity against Mycobacterium tuberculosis and other bacterial strains .

Anticancer Activity

A recent study highlighted the effectiveness of the compound in inhibiting tumor growth in xenograft models. In these studies, doses were administered that resulted in substantial tumor regression, indicating the compound's potential as an anticancer agent. Notably, it exhibited selectivity towards cancer cells, sparing normal cells and thus reducing potential side effects .

Antimicrobial Efficacy

The compound was tested against several strains of bacteria and fungi. It displayed an MIC of less than 1 μg/mL against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis, showcasing its potential as a novel antimicrobial agent . Furthermore, it was effective against both sensitive and resistant strains of Mycobacterium tuberculosis, with MICs of 0.48 μg/mL for multidrug-resistant strains .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValuesObservations
AnticancerMDA-MB-231 (Breast Cancer Cell Line)IC50 = 0.126 μMSignificant inhibition of cell proliferation
AntimicrobialMethicillin-resistant Staphylococcus aureusMIC < 1 μg/mLPotent activity against resistant strains
AntimicrobialMycobacterium tuberculosisMIC = 0.48 μg/mL (MDR)Effective against both sensitive and resistant strains

Q & A

(Basic) What are the key synthetic routes for preparing Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate and its trifluoroacetic acid salt?

Answer:
The synthesis typically involves multi-step reactions focusing on coupling azetidine rings to imidazole-carboxylate cores. A common strategy includes:

Azetidine Functionalization : Azetidine-3-yl intermediates are synthesized via reductive amination or nucleophilic substitution (e.g., using piperidine-4-carbaldehyde) .

Imidazole Core Assembly : Imidazole rings are constructed via cyclization of o-diamine intermediates with trichloroacetimidates or aldehydes under acidic conditions .

Carboxylation : Methyl ester groups are introduced via esterification of carboxylic acid precursors using methanol and acid catalysts .

Salt Formation : Trifluoroacetic acid (TFA) is used as a counterion during final purification, often via ion-pairing or acid-mediated deprotection (e.g., removing p-methoxybenzyl groups) .

Example Protocol from Literature (Table 1):

StepReaction TypeReagents/ConditionsReference
1Azetidine-3-yl amine preparationPiperidine-4-carbaldehyde, NaBH₃CN, TFA
2Imidazole cyclizationTrichloroacetimidate, acetic acid, reflux
3Methyl esterificationMethanol, H₂SO₄, 60°C
4TFA salt formationTFA in dichloromethane, 0°C, 2 hours

(Basic) How can researchers optimize the purification of Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate using trifluoroacetic acid?

Answer:
TFA enhances purification by:

  • Deprotection : Cleaves acid-labile protecting groups (e.g., p-methoxybenzyl) under mild conditions (0–25°C, 1–2 hours in DCM) .
  • Ion-Pair Chromatography : TFA improves HPLC resolution by forming ion pairs with basic nitrogen atoms in the compound. Use C18 columns with 0.1% TFA in water/acetonitrile gradients .
  • Crystallization : TFA salts often precipitate in non-polar solvents (e.g., diethyl ether), enabling high-purity recovery .

Key Tip : Neutralize excess TFA post-purification using aqueous bicarbonate to avoid residual acidity interfering with biological assays .

(Advanced) What analytical techniques are critical for characterizing the structural integrity of Methyl 1-(azetidin-3-yl)imidazole-4-carboxylate in the presence of trifluoroacetic acid?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm azetidine ring connectivity (δ 3.5–4.5 ppm for N-CH₂ protons) and imidazole protons (δ 7.0–8.5 ppm) .
    • ¹⁹F NMR : Detect TFA counterion (δ -75 to -78 ppm) and rule out fluorinated by-products .
  • HPLC-MS : Use TFA-modified mobile phases to assess purity (>98%) and validate molecular weight ([M+H]⁺ for C₉H₁₂N₃O₂: 218.09; TFA adducts: +114.02) .
  • X-ray Crystallography : Resolve stereochemistry of azetidine substituents (critical for bioactive conformations) .

(Advanced) How do researchers address contradictions in biological activity data between in vitro and in silico models for azetidine-containing imidazole derivatives?

Answer:
Discrepancies often arise from:

  • Solubility Issues : TFA salts may aggregate in aqueous buffers, reducing bioavailability. Use DMSO stocks with ≤0.1% TFA and confirm solubility via dynamic light scattering .
  • Off-Target Effects : Validate kinase inhibition assays (e.g., IC₅₀ measurements) with counter-screens against unrelated kinases .
  • Docking Model Refinement : Incorporate solvent effects and flexible receptor docking to improve binding pose predictions .

Case Study : A derivative showed poor in vitro IC₅₀ (10 µM) despite strong docking scores (−9.2 kcal/mol). Solubility optimization (replacing TFA with citrate) improved activity to 1.2 µM .

(Advanced) What strategies are employed to resolve stereochemical challenges during the synthesis of azetidine-imidazole hybrids?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected azetidines to control stereochemistry during coupling .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) for enantioselective C-N bond formation .
  • Dynamic Resolution : Utilize TFA-mediated equilibration to favor thermodynamically stable diastereomers .

Example : Reductive amination of piperidine-4-carbaldehyde with chiral amines yielded >95% enantiomeric excess (ee) confirmed by chiral HPLC .

(Basic) What is the role of trifluoroacetic acid in the synthesis of azetidine-based imidazole carboxamides?

Answer:
TFA serves dual roles:

Deprotection Agent : Cleaves tert-butyloxycarbonyl (Boc) and p-methoxybenzyl (PMB) groups under ambient conditions without damaging imidazole cores .

Counterion Stabilization : Forms stable salts with basic azetidine amines, enhancing crystallinity and shelf-life .

Protocol : Add 10 eq. TFA to Boc-protected intermediates in DCM, stir for 2 hours, and evaporate under reduced pressure .

(Advanced) How can computational chemistry guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:

  • QSAR Modeling : Correlate logP, polar surface area, and H-bond donors with bioavailability. Optimize methyl ester groups to balance lipophilicity (clogP ~1.5) .
  • Metabolism Prediction : Use CYP450 docking to identify metabolic hotspots (e.g., azetidine N-methylation). Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidation .
  • Blood-Brain Barrier (BBB) Penetration : Predict via Molinspiration or SwissADME. Azetidine’s small size (3-membered ring) favors BBB crossing .

(Advanced) What are the common by-products formed during the coupling of azetidine rings to imidazole cores, and how are they mitigated?

Answer:

  • By-Products :
    • N-Oxides : From over-oxidation during imidazole cyclization.
    • Dimerization : Due to residual amines reacting with activated esters.
  • Mitigation :
    • Stoichiometric Control : Limit oxidant (e.g., m-CPBA) to 1.1 eq. .
    • Protection-Deprotection : Use temporary Boc groups on azetidine amines .
    • Chromatography : Separate dimers via preparative HPLC with 0.1% TFA .

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